molecular formula C16H22N4O2 B1291009 tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate CAS No. 1015609-59-2

tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate

Cat. No. B1291009
CAS RN: 1015609-59-2
M. Wt: 302.37 g/mol
InChI Key: IYRPLSBYGVIJGG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is a chemical entity that belongs to a class of compounds known for their potential in various biological applications. While the specific compound is not directly described in the provided papers, similar compounds with tert-butyl piperazine-1-carboxylate moieties have been synthesized and studied for their biological activities and molecular structures.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from readily available starting materials. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized using spectroscopic methods . Another example is the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate.

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for this class of compounds . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives can be inferred from the synthesis methods and subsequent reactions they undergo. For instance, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involved amination of an iodinated precursor . The versatility in functional group transformations suggests that tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate could also undergo various chemical reactions to yield biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives can be deduced from spectroscopic and crystallographic data. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate provided information on the steric congestion around the piperazine moiety . The molecular electrostatic potential and frontier molecular orbitals of related compounds were studied using density functional theory (DFT), revealing some of their physicochemical properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis, characterization, and biological evaluation of various tert-butyl piperazine-1-carboxylate derivatives have been extensively studied. These compounds are synthesized through various reactions, including condensation and are characterized by spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. The crystal structures of these compounds have been determined, indicating their potential for further biological evaluation (Sanjeevarayappa et al., 2015).

Catalytic Applications

  • Some derivatives have been utilized as effective catalysts in acylation chemistry, showcasing the potential of these compounds in enhancing chemical reactions. For example, polymethacrylates containing a 4‐amino‐pyridyl derivative attached covalently have shown significant catalytic activity, demonstrating the utility of these compounds in synthetic organic chemistry (Mennenga et al., 2015).

Intermediate for Biologically Active Compounds

  • Tert-butyl piperazine-1-carboxylate derivatives have been synthesized as intermediates for biologically active compounds, including crizotinib, highlighting their importance in the development of therapeutic agents. These intermediates are synthesized through multi-step reactions, demonstrating the complexity and the synthetic utility of these compounds in medicinal chemistry (Kong et al., 2016).

Molecular Structure Analysis

  • The crystal and molecular structure of various tert-butyl piperazine-1-carboxylate derivatives have been reported, providing insights into their structural properties and potential interactions in biological systems. These studies involve detailed crystallographic analysis and density functional theory calculations, aiding in the understanding of the molecular basis of their activity (Mamat et al., 2012).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

This compound is mainly used for proteomics research . Its future directions could involve further exploration in this field, but specific future directions are not available from the current sources.

properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)12-10-14-13(18-11-12)4-5-17-14/h4-5,10-11,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRPLSBYGVIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=CN3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640156
Record name tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate

CAS RN

1015609-59-2
Record name tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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